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Compound of Interest

Compound Name:
N-((2-Chloropyrimidin-4-

yl)methyl)propan-2-amine

CAS No.: 1289388-00-6

Cat. No.: B596972 Get Quote

Technical Monograph: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Executive Summary
N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine (CAS: 1289388-00-6) is a high-value

heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors and G-protein

coupled receptor (GPCR) ligands.[1] Structurally, it functions as a bifunctional scaffold:

The Electrophile (Warhead): The 2-chloro substituent on the pyrimidine ring is highly

activated for Nucleophilic Aromatic Substitution (

), allowing for rapid diversification with amines, alkoxides, or thiols.

The Nucleophile (Linker): The isopropylaminomethyl group provides a secondary amine

handle for further elaboration (e.g., amide coupling, reductive amination) while offering

solubility and lipophilic bulk favored in drug-like molecules.

This guide details the critical properties, validated synthesis protocols, and reactivity patterns

necessary for the effective utilization of this building block in medicinal chemistry campaigns.
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Property Value Notes

IUPAC Name
N-[(2-chloropyrimidin-4-

yl)methyl]propan-2-amine
-

CAS Number 1289388-00-6 -

Molecular Formula -

Molecular Weight 185.65 g/mol -

Appearance
Pale yellow oil to low-melting

solid

Tends to darken upon

oxidation.[1]

Solubility
Soluble in DCM, MeOH,

DMSO, EtOAc

Limited solubility in water at

neutral pH.

pKa (Calculated)
Base (Amine): ~9.5 Acid

(Pyrimidine N): ~1.0

The secondary amine is the

primary protonation site.

LogP (Predicted) ~1.1
Lipophilic enough for cell

permeability.[1]

Storage
-20°C, Inert Atmosphere

(Ar/N2)

Hygroscopic; store away from

moisture to prevent hydrolysis.

[1]

Validated Synthesis Protocol: Reductive Amination
While direct alkylation of isopropylamine with 2-chloro-4-(chloromethyl)pyrimidine is possible, it

often leads to over-alkylation and handling of unstable lachrymators.[1] The Reductive

Amination route is preferred for medicinal chemistry applications due to its mild conditions and

higher chemoselectivity.

Reaction Scheme
Precursor: 2-chloropyrimidine-4-carbaldehyde.[1]

Amine Source: Isopropylamine (Propan-2-amine).[1]

Reductant: Sodium Triacetoxyborohydride (STAB).[1]
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Step-by-Step Methodology
Reagents:

2-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]

Isopropylamine (1.2 equiv)[1]

Sodium Triacetoxyborohydride (

) (1.5 equiv)[1]

Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)[1]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

Protocol:

Imine Formation:

In a flame-dried round-bottom flask under

, dissolve 2-chloropyrimidine-4-carbaldehyde in anhydrous DCE (0.1 M concentration).

Add Isopropylamine dropwise.[1]

Critical Step: Add AcOH.[1] Stir at Room Temperature (RT) for 1 hour. Monitor by LCMS

for the disappearance of the aldehyde and formation of the imine (M+H = 184).

Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol side-

product.

Reduction:

Cool the mixture to 0°C.

Add

portion-wise over 15 minutes.
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Why: STAB is milder than

and will not reduce the chloropyrimidine ring or the imine too aggressively, preventing
over-reduction.

Allow the reaction to warm to RT and stir for 4–12 hours.

Workup:

Quench with saturated aqueous

(gas evolution will occur).[1]

Extract with Dichloromethane (DCM) (3x).[1]

Wash combined organics with brine, dry over

, and concentrate.[1]

Purification:

The crude oil is often pure enough for the next step. If necessary, purify via flash

chromatography (DCM:MeOH:NH4OH gradient).[1]

Reactivity Profile & "Warhead" Mechanics
The utility of this molecule lies in the differential reactivity of its functional groups. The 2-chloro

position is activated by the electron-deficient pyrimidine ring, making it an excellent electrophile

for

reactions.[1]

Mechanism: Nucleophilic Aromatic Substitution ( )
The 2-position of pyrimidine is flanked by two nitrogen atoms, which pull electron density away

from the carbon, making it highly susceptible to nucleophilic attack.

Reactivity Order: 2-Chloropyrimidine > 2-Chloropyridine > Chlorobenzene.[1]

Preferred Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]
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Conditions: Typically requires a base (DIPEA,

) and mild heat (60–100°C) in polar aprotic solvents (DMSO, DMF, NMP).

Workflow Diagram (DOT)

Reaction Types

2-Chloropyrimidine-4-carbaldehyde Intermediate Imine

Isopropylamine
DCE, AcOH, RT

N-((2-Chloropyrimidin-4-yl)
methyl)propan-2-amine

(TARGET)

NaBH(OAc)3
Reductive Amination

Amino-Pyrimidine
(Kinase Inhibitor Core)

R-NH2, Heat
(SnAr at C2-Cl)

Amide/Urea
Derivative

R-COCl or R-NCO
(Acylation at NH)

Synthesis

Diversification

Click to download full resolution via product page

Caption: Synthesis pathway via reductive amination and subsequent divergent reactivity (SnAr

vs. Acylation).

Applications in Drug Discovery
This specific intermediate is often used to synthesize Type I and Type II Kinase Inhibitors.[1]

The "Hinge Binder": The pyrimidine ring (after displacing the Cl with an aniline or

heterocycle) often serves as the hinge-binding motif in the ATP pocket of kinases (e.g.,

PLK4, EGFR).

Solubility Handle: The isopropylamine tail extends into the solvent-exposed region of the

protein, improving the physicochemical properties (solubility, LogD) of the final drug

candidate.

Example Usage:
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Step 1: React N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine with a substituted

aniline (e.g., 3-aminopyrazole) under acidic conditions (

-TsOH, dioxane, 100°C).

Result: Formation of a 2-amino-4-alkyl-pyrimidine core, a privileged scaffold in oncology

drugs.[1]

Safety & Handling (MSDS Summary)
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).[1][3]

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

Spill: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]

First Aid:

Eye Contact: Rinse cautiously with water for 15 minutes.[1]

Skin Contact: Wash with soap and water.[1]

Ingestion: Rinse mouth.[1][4][5] Call a POISON CENTER if you feel unwell.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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